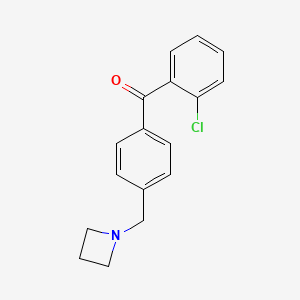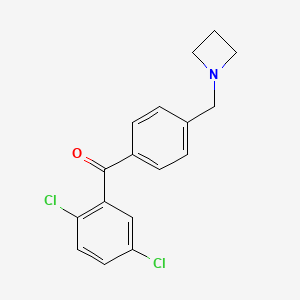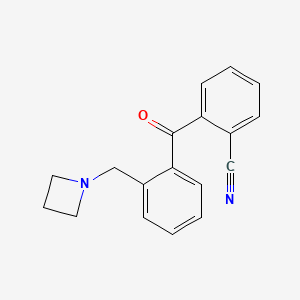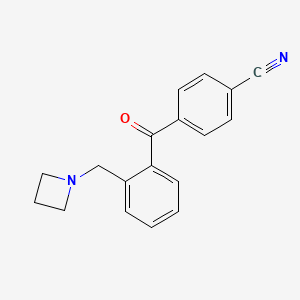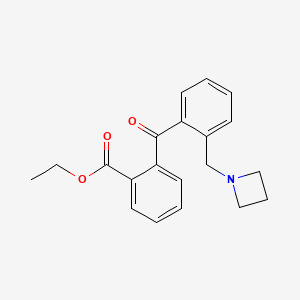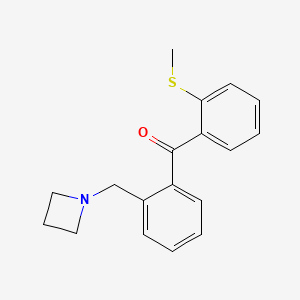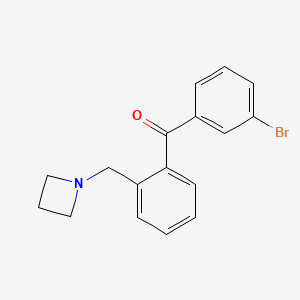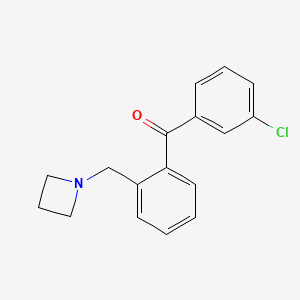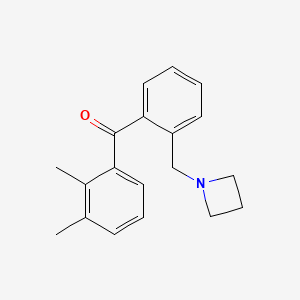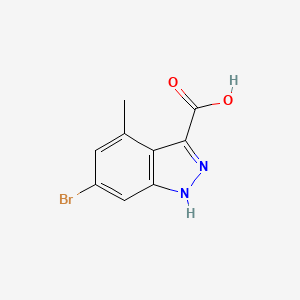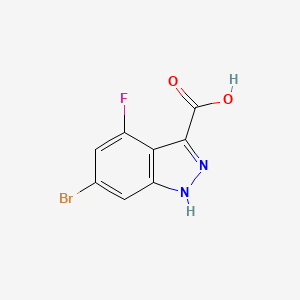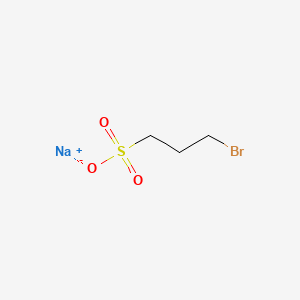
Sodium 3-Bromopropanesulfonate
Overview
Description
Sodium 3-Bromopropanesulfonate is an organic compound with the chemical formula C3H6BrNaO3S. It appears as a white crystalline powder and is odorless. This compound is soluble in water and some organic solvents. It is commonly used as a reagent and catalyst in organic synthesis, particularly in alkylation and substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: A commonly used preparation method for Sodium 3-Bromopropanesulfonate involves the reaction of 3-bromopropane with sodium sulfite. The reaction equation is as follows:
C3H7Br + NaSO3H → C3H6BrNaO3S + HBr
This reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to optimize yield and minimize impurities. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-Bromopropanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Alkylation Reactions: It can act as an alkylating agent, transferring its alkyl group to other molecules.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Solvents: Reactions are often carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Temperature: Reactions typically occur at moderate temperatures to ensure optimal reaction rates and yields.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include alcohols, amines, or thiols.
Alkylation Products: The major products are typically alkylated derivatives of the nucleophile used.
Scientific Research Applications
Sodium 3-Bromopropanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of complex molecules and intermediates.
Biology: It is used in biochemical studies to modify proteins and other biomolecules.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a reagent in drug discovery.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Sodium 3-Bromopropanesulfonate involves its ability to act as an alkylating agent. It can transfer its alkyl group to nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This property makes it useful in various synthetic and modification reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
- Sodium 2-Bromoethanesulfonate
- Sodium 4-Bromo-1-butanesulfonate
- Sodium 3-Chloro-1-propanesulfonate
Comparison:
- Sodium 2-Bromoethanesulfonate: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.
- Sodium 4-Bromo-1-butanesulfonate: Has a longer carbon chain, which can affect its solubility and reactivity.
- Sodium 3-Chloro-1-propanesulfonate: Contains a chlorine atom instead of bromine, leading to different reactivity and potential applications.
Sodium 3-Bromopropanesulfonate is unique due to its specific reactivity profile, making it particularly useful in certain synthetic and modification reactions .
Properties
IUPAC Name |
sodium;3-bromopropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO3S.Na/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZDAVYFINUYOH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])CBr.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635546 | |
| Record name | Sodium 3-bromopropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55788-44-8 | |
| Record name | Sodium 3-bromopropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromopropanesulfonic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Sodium 3-Bromopropanesulfonate in the synthesis of high silicon content SAPO-5?
A1: this compound acts as an anionic surfactant in the synthesis process. [] While the paper doesn't delve into the specific mechanism, it highlights that using this surfactant, alongside others, allows for the incorporation of significantly higher silicon content into the SAPO-5 framework. This is evidenced by the silicon content reaching up to 0.511 atoms per unit cell, corresponding to a SiO2 molar ratio of up to 3.0 in the reaction gels. [] The successful incorporation is confirmed through various characterization techniques like XRD, XRF, TG-DTA, FT-IR, and SEM. []
Q2: Are there any alternative surfactants to this compound for this synthesis, and how do they compare?
A2: Yes, the research investigates several other anionic surfactants for this purpose: sodium 1-butanesulfonate, sodium naphthalene-1-sulfonate, and sodium n-decyl sulfate. [] The paper doesn't directly compare their effectiveness or provide a ranking for silicon incorporation. Further research is needed to understand the specific advantages and limitations of each surfactant in this synthesis process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


